6-Chloro-5-(methylamino)pyridin-3-ol 6-Chloro-5-(methylamino)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682006
InChI: InChI=1S/C6H7ClN2O/c1-8-5-2-4(10)3-9-6(5)7/h2-3,8,10H,1H3
SMILES: CNC1=C(N=CC(=C1)O)Cl
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

6-Chloro-5-(methylamino)pyridin-3-ol

CAS No.:

Cat. No.: VC13682006

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-(methylamino)pyridin-3-ol -

Specification

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 6-chloro-5-(methylamino)pyridin-3-ol
Standard InChI InChI=1S/C6H7ClN2O/c1-8-5-2-4(10)3-9-6(5)7/h2-3,8,10H,1H3
Standard InChI Key JVERNFUKUNRXPC-UHFFFAOYSA-N
SMILES CNC1=C(N=CC(=C1)O)Cl
Canonical SMILES CNC1=C(N=CC(=C1)O)Cl

Introduction

Chemical Identity and Structural Features

6-Chloro-5-(methylamino)pyridin-3-ol (C₆H₇ClN₂O) has a molecular weight of 158.59 g/mol and a molecular formula derived from pyridine with three substituents:

  • Chlorine at the 6-position,

  • Methylamino group (-NHCH₃) at the 5-position,

  • Hydroxyl group (-OH) at the 3-position.

Key Structural Insights:

  • Aromatic System: The pyridine ring provides a planar, electron-deficient aromatic system, influencing reactivity and intermolecular interactions .

  • Substituent Effects:

    • The chlorine atom enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .

    • The hydroxyl group contributes to hydrogen bonding and acidity (predicted pKa ~8–10), while the methylamino group introduces basicity (predicted pKa ~9–10) .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight158.59 g/mol
LogP (Partition Coefficient)0.98 (estimated)
Water Solubility~1.2 mg/mL (pH 7)
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors3 (O, N, and N-CH₃)

Synthesis and Reaction Pathways

While no direct synthesis of 6-chloro-5-(methylamino)pyridin-3-ol is documented, plausible routes can be inferred from analogous pyridine derivatives .

Route 1: Nucleophilic Substitution

Starting Material: 6-Chloro-5-nitropyridin-3-ol

  • Nitro Reduction: Catalytic hydrogenation or use of Fe/HCl reduces the nitro group to an amine.

  • Methylation: Treatment with methyl iodide (CH₃I) in the presence of NaH/DMF introduces the methylamino group .

Reaction Scheme:

6-Chloro-5-nitropyridin-3-olH2/Pd6-Chloro-5-aminopyridin-3-olCH3I, NaH6-Chloro-5-(methylamino)pyridin-3-ol\text{6-Chloro-5-nitropyridin-3-ol} \xrightarrow{\text{H}_2/\text{Pd}} \text{6-Chloro-5-aminopyridin-3-ol} \xrightarrow{\text{CH}_3\text{I, NaH}} \text{6-Chloro-5-(methylamino)pyridin-3-ol}

Route 2: Direct Amination

Starting Material: 6-Chloro-5-bromopyridin-3-ol

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with methylamine introduces the methylamino group .

Key Conditions:

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene or dioxane

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)
Nucleophilic Substitution65–75≥95
Buchwald-Hartwig80–85≥98

Physicochemical and Spectroscopic Characterization

Solubility and Partitioning

  • Aqueous Solubility: Moderate (~1.2 mg/mL at pH 7) due to ionizable groups.

  • LogP: Estimated at 0.98, lower than 6-chloro-5-methylpyridin-3-ol (LogP 1.54) , reflecting increased polarity from the methylamino group.

Spectral Data

  • ¹H NMR (CDCl₃):

    • δ 2.90 (s, 3H, -NCH₃),

    • δ 6.80 (d, J=3.0 Hz, 1H, H-4),

    • δ 7.50 (d, J=3.0 Hz, 1H, H-2).

  • IR (KBr): Peaks at 3350 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl).

Biological and Industrial Applications

Pharmaceutical Intermediate

  • Antibacterial Agents: Structural analogs show activity against Gram-positive bacteria .

  • Kinase Inhibitors: The methylamino group may enhance binding to ATP pockets in kinases .

Agrochemical Uses

  • Herbicides: Chlorinated pyridines are precursors in sulfonylurea herbicide synthesis.

Table 3: Comparative Bioactivity of Pyridine Derivatives

CompoundIC₅₀ (Aβ Plaques)Antibacterial MIC (μg/mL)
6-Chloro-5-methylpyridin-3-ol N/A12.5 (S. aureus)
Imidazo[1,2-b]pyridazine 11.0 nMN/A

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